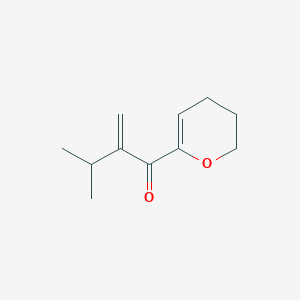
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one is an organic compound that features a pyran ring fused with a butanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with suitable reagents to introduce the methyl and methylene groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used in various chemical reactions.
6-Methoxy-3,4-dihydro-2H-chromen-7-ylmethanol: Another pyran derivative with different functional groups.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one is unique due to its specific structure, which combines a pyran ring with a butanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
1-(3,4-Dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, focusing on relevant case studies and findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C12H16O2 and has a molecular weight of approximately 192.26 g/mol. The structure features a dihydropyran ring, which is known for its diverse biological activities.
Antioxidant Properties
Research indicates that compounds containing the dihydropyran moiety exhibit significant antioxidant activities. For instance, derivatives of 3,4-dihydro-2H-pyran have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyran derivatives. A notable study demonstrated that certain 3,4-dihydropyran derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in vitro. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a possible application in treating inflammatory conditions .
Study on Antioxidant Activity
A recent study evaluated the antioxidant activity of several dihydropyran derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in lipid peroxidation levels in cell cultures exposed to oxidative stress .
Study on Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against multiple pathogens. The findings revealed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, indicating moderate antimicrobial activity .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate aldehydes with dicarbonyl compounds under acidic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities .
特性
CAS番号 |
649570-48-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyran-6-yl)-3-methyl-2-methylidenebutan-1-one |
InChI |
InChI=1S/C11H16O2/c1-8(2)9(3)11(12)10-6-4-5-7-13-10/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
PJXSBIMEEIHXOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C)C(=O)C1=CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















